![molecular formula C24H19NO4 B2960953 N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923688-01-1](/img/structure/B2960953.png)
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
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Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This process involves the reaction of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely involve multiple rings (from the benzamide, ethoxyphenyl, and chromen-6-yl groups) and various types of bonds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, for example, can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would likely be influenced by the polar carboxamide group and the nonpolar benzene rings .Scientific Research Applications
Antioxidant Activity
Benzamide derivatives, including the compound , have been studied for their antioxidant properties . These compounds can scavenge free radicals, chelate metal ions, and exhibit total antioxidant activity . This makes them potential candidates for treating oxidative stress-related diseases.
Antibacterial Activity
The antibacterial activity of benzamide compounds has been documented against both gram-positive and gram-negative bacteria . This suggests that N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide could be a starting point for the development of new antibacterial agents.
Enzyme Inhibition
Benzamide derivatives are known to act as enzyme inhibitors, which can be useful in drug discovery for diseases where enzyme regulation is therapeutic . The specific enzymes inhibited by this compound could be identified through targeted biochemical assays.
Anti-inflammatory and Analgesic Effects
Similar compounds have shown anti-inflammatory and analgesic effects in preclinical studies . This suggests potential applications in the development of pain management and anti-inflammatory drugs.
Anticancer Activity
Benzamides have been explored for their role in cancer treatment due to their ability to inhibit cancer cell growth . Further research could explore the efficacy of N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide in various cancer models.
Neuroprotective Effects
Given the biological activity of similar compounds, there’s a possibility that this benzamide derivative may exhibit neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Safety And Hazards
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-2-28-19-11-8-16(9-12-19)23-15-21(26)20-14-18(10-13-22(20)29-23)25-24(27)17-6-4-3-5-7-17/h3-15H,2H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLNZKCWMEYZCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide |
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